molecular formula C8H5ClF3N3O2 B2508499 2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride CAS No. 1955547-52-0

2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride

Cat. No. B2508499
CAS RN: 1955547-52-0
M. Wt: 267.59
InChI Key: LUJBTLGTRUVRNE-UHFFFAOYSA-N
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Description

The compound "2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride" is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic moiety commonly found in medicinal chemistry leads and drugs. This compound is characterized by the presence of a trifluoromethyl group and a carboxylic acid group, which may contribute to its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. For instance, the reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis produces imidazo[1,2-a]pyridine derivatives . Another approach involves the reaction of 2-(aminomethyl)pyridine with acyl chlorides followed by treatment with trifluoroacetic anhydride, leading to the formation of imidazo[1,5-a]pyridine-1-carboxylic acids . Additionally, the reaction between 2-chloropyridines and 2H-azirines in the presence of triflic anhydride forms imidazo[1,2-a]pyridines . These methods highlight the versatility in synthesizing imidazo[1,2-a]pyridine derivatives, which may be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of a fused imidazole and pyridine ring. The introduction of substituents such as the trifluoromethyl group can influence the electronic properties and steric hindrance, which in turn can affect the reactivity and binding affinity of the molecule in biological systems9. The presence of a carboxylic acid group may also allow for further functionalization or contribute to the compound's solubility and interaction with biological targets.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can participate in various chemical reactions. For example, they can act as fluorescent probes for mercury ion detection , or undergo oxidative coupling with β-keto esters and 1,3-diones . The presence of a trifluoromethyl group can also lead to unique reactivity patterns, such as nucleophilic displacement reactions9. The compound's carboxylic acid group may allow for reactions typical of carboxylic acids, such as amide formation or esterification.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The trifluoromethyl group is known to impart lipophilicity and can affect the acidity of adjacent functional groups9. The carboxylic acid group contributes to the compound's acidity and potential for hydrogen bonding, which can affect its solubility and crystalline state . The optical properties of these derivatives have been characterized, showing strong UV absorption and fluorescence, which may be relevant for applications in sensing or imaging .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Challenges and Rearrangements : Studies have shown complexities in the synthesis of compounds related to 2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride, indicating unexpected reactions and rearrangements. For instance, attempts to synthesize certain pyrido compounds resulted in the formation of closely related imidazo[4,5-c]pyridine compounds instead (Wright, 1976).

  • Regioselective Functionalization : Research has been conducted on the regioselective functionalization of imidazo[1,2-a]pyridines, a closely related class, which can be utilized in creating trifluoromethylated derivatives, highlighting the potential for creating diverse functional molecules (Zhou, Xu, & Zhang, 2019).

Chemical Properties and Reactions

  • Characterization of Derivatives : There's research on synthesizing and characterizing various derivatives of imidazo[1,2-a]pyridines, which are structurally similar to the compound . These studies focus on understanding the chemical properties and potential applications of these derivatives (Banks & Thomson, 1984).

  • Molecular Synthesis and Applications : Studies have been conducted on synthesizing different imidazo[1,2-a]pyridine carboxylic acid derivatives, which share structural similarities with the target compound. These studies contribute to the understanding of the synthesis process and potential applications of these compounds (Du Hui-r, 2014).

Safety and Hazards

Trifluoromethylpyridines can be hazardous. They may cause skin and eye irritation, and may be harmful if swallowed . Proper safety precautions should be taken when handling these compounds .

Future Directions

Trifluoromethylpyridines have found use in the agrochemical and pharmaceutical industries, and it is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O2.ClH/c9-8(10,11)7-13-4-2-12-1-3(6(15)16)5(4)14-7;/h1-2H,(H,13,14)(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJBTLGTRUVRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C=N1)NC(=N2)C(F)(F)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1955547-52-0
Record name 2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride
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